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Compound of Interest

Compound Name: (-)-Menthyloxyacetic acid

Cat. No.: B8057765 Get Quote

CAS Number: 40248-63-3

An Essential Chiral Auxiliary for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of (-)-Menthyloxyacetic acid, a

pivotal chiral resolving agent and building block in asymmetric synthesis. This guide details its

physicochemical properties, synthesis, applications in chiral resolution, spectroscopic data, and

safety information. The content is structured to serve as a practical resource for laboratory and

development settings.

Physicochemical Properties
(-)-Menthyloxyacetic acid, also known as (-)-Menthyl carboxymethyl ether, is a derivative of

(-)-menthol.[1] Its chiral nature, stemming from the menthyl group, makes it a valuable tool in

the separation of enantiomers.[2] A summary of its key physical and chemical properties is

presented below.
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Property Value Reference(s)

Molecular Formula C₁₂H₂₂O₃ [1]

Molecular Weight 214.30 g/mol [1]

Melting Point 52-55 °C [3]

Boiling Point 163-164 °C at 10 mmHg [3]

Density 1.01 g/mL at 20 °C [3]

Optical Activity
[α]²⁵/D -92.5° (c=4 in

methanol)
[3]

Refractive Index n²⁰/D 1.4672 [3]

Appearance
White to light yellow crystal

powder
[2]

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and toluene.

Synthesis of (-)-Menthyloxyacetic Acid
The most common method for the preparation of (-)-Menthyloxyacetic acid is via a Williamson

ether synthesis, reacting (-)-menthol with a haloacetic acid, typically chloroacetic acid, in the

presence of a strong base.[2]

Experimental Protocol: Synthesis via Williamson Ether
Synthesis
This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

(-)-Menthol

Sodium metal
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Toluene (dry)

Monochloroacetic acid

Hydrochloric acid (20%)

Benzene

Calcium chloride

Procedure:

Alkoxide Formation: In a 5-liter three-necked round-bottomed flask equipped with a

mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g

(2.56 moles) of (-)-menthol in 1 liter of dry toluene.

Add 70 g (3.04 gram atoms) of clean sodium to the solution.

Heat the mixture in an oil bath to a gentle reflux. Once the sodium has melted, begin stirring

to create fine globules of sodium. Continue refluxing for 15 hours.

After cooling, carefully remove any excess sodium.

Ether Formation: Reassemble the apparatus, adding a dropping funnel. Heat the oil bath to

85-90 °C.

With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800

ml of warm, dry toluene from the dropping funnel at a rate that maintains a gentle reflux.

After the addition is complete, continue to reflux and stir the mixture for 48 hours. It may be

necessary to add an additional 1-1.5 liters of dry toluene to maintain a stirrable mixture.

Work-up and Purification: After the reaction is complete, cool the mixture and transfer it to a

large separatory funnel.

Extract the reaction mixture with three 1-liter portions of water.
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Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude (-)-
Menthyloxyacetic acid will separate as a brown oil.

Extract the crude product with three 200-ml portions of benzene.

Combine the benzene extracts and remove the solvent by distillation.

The residue is then fractionally distilled under reduced pressure. The fraction boiling at 134–

137 °C/2 mm is collected as pure (-)-Menthyloxyacetic acid.

Synthesis Workflow

Reactants

Reaction Steps Product

(-)-Menthol

1. Alkoxide Formation
(Reflux with Sodium)

Sodium Metal

Chloroacetic Acid

2. Williamson Ether Synthesis
(Addition of Chloroacetic Acid, Reflux)

Toluene (Solvent)

Menthol Sodium Salt

3. Aqueous Workup & Acidification 4. Extraction with Benzene 5. Fractional Distillation (-)-Menthyloxyacetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of (-)-Menthyloxyacetic acid.

Application in Chiral Resolution
(-)-Menthyloxyacetic acid is widely employed as a resolving agent for racemic mixtures,

particularly for amines and alcohols.[2] The principle of this application relies on the formation

of diastereomeric salts with the enantiomers of the racemic compound. These diastereomers
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exhibit different physical properties, such as solubility, allowing for their separation by fractional

crystallization.[4]

Experimental Protocol: Chiral Resolution of a Racemic
Amine
This protocol provides a general procedure for the resolution of a racemic amine using (-)-
Menthyloxyacetic acid.

Materials:

Racemic amine

(-)-Menthyloxyacetic acid

Suitable solvent (e.g., methanol, ethanol, ethyl acetate)

Hydrochloric acid (e.g., 2 M)

Sodium hydroxide (e.g., 2 M)

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal

amount of a suitable hot solvent.

In a separate flask, dissolve (-)-Menthyloxyacetic acid (1.0 equivalent) in the same hot

solvent.

Slowly add the solution of (-)-Menthyloxyacetic acid to the amine solution with stirring.

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to

induce crystallization of the less soluble diastereomeric salt.

Fractional Crystallization: Collect the precipitated crystals by vacuum filtration.
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The enantiomeric purity of the crystallized salt can be improved by recrystallization from a

suitable solvent. The progress can be monitored by measuring the optical rotation.

Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt

in water.

Add an excess of a strong base (e.g., 2 M NaOH) to deprotonate the amine.

Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

Recovery of the Resolving Agent: Acidify the aqueous layer from the previous step with a

strong acid (e.g., 2 M HCl) to precipitate the (-)-Menthyloxyacetic acid, which can be

recovered by filtration for reuse.

Chiral Resolution Process Diagram
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Caption: General process for chiral resolution via diastereomeric salt formation.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for (-)-Menthyloxyacetic
acid based on its chemical structure.
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¹H NMR Spectroscopy
Chemical Shift (δ) ppm Multiplicity Assignment

~11-12 Singlet -COOH

~4.1-4.3 Doublet of Doublets -O-CH₂-

~3.2-3.4 Multiplet -CH-O-

~0.7-2.3 Multiplets
Menthol ring and methyl

protons

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

~170-175 -COOH

~80-85 -CH-O-

~65-70 -O-CH₂-

~15-50 Menthol ring and methyl carbons

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group

2500-3300 (broad) O-H stretch (carboxylic acid)

2850-3000 C-H stretch (alkane)

~1710 C=O stretch (carboxylic acid)

1050-1150 C-O stretch (ether)

Safety and Handling
(-)-Menthyloxyacetic acid is classified as an irritant.[4] Appropriate safety precautions should

be taken when handling this compound.
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Hazard Statement Precautionary Statement

H315: Causes skin irritation.[4]
P264: Wash hands and face thoroughly after

handling.[4]

H319: Causes serious eye irritation.[4] P280: Wear protective gloves, eye protection.[4]

H335: May cause respiratory irritation.[3]
P302+P352: IF ON SKIN: Wash with plenty of

water.[4]

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[4]

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[4]

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for a comprehensive safety data sheet (SDS) or professional scientific

guidance. Always consult the relevant SDS and follow established laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

2. scs.illinois.edu [scs.illinois.edu]

3. compoundchem.com [compoundchem.com]

4. uanlch.vscht.cz [uanlch.vscht.cz]

To cite this document: BenchChem. [In-Depth Technical Guide to (-)-Menthyloxyacetic Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8057765#menthyloxyacetic-acid-cas-number-40248-
63-3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/product/b8057765?utm_src=pdf-custom-synthesis
https://sites.science.oregonstate.edu/~gablek/CH535/bare_NMR_spectra.htm
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/product/b8057765#menthyloxyacetic-acid-cas-number-40248-63-3
https://www.benchchem.com/product/b8057765#menthyloxyacetic-acid-cas-number-40248-63-3
https://www.benchchem.com/product/b8057765#menthyloxyacetic-acid-cas-number-40248-63-3
https://www.benchchem.com/product/b8057765#menthyloxyacetic-acid-cas-number-40248-63-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8057765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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